molecular formula C5H6BrN3O B505901 (2-Amino-5-bromo-4-pyrimidinyl)methanol

(2-Amino-5-bromo-4-pyrimidinyl)methanol

Cat. No.: B505901
M. Wt: 204.02g/mol
InChI Key: QXWALVJLIVUEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Amino-5-bromo-4-pyrimidinyl)methanol (CAS 857042-51-4) is a brominated pyrimidine derivative of significant interest in medicinal chemistry and organic synthesis. This compound features a molecular formula of C 5 H 6 BrN 3 O and a molecular weight of 204.02 g/mol . The core research value of this chemical lies in its role as a versatile chemical building block for the development of more complex molecules. Its molecular structure incorporates two key functional handles: a bromine atom at the 5-position of the pyrimidine ring and a hydroxymethyl group at the 4-position. The bromine atom serves as an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, allowing researchers to introduce diverse aromatic and aliphatic substituents. Simultaneously, the primary alcohol of the hydroxymethyl group can undergo various transformations, including oxidation to an aldehyde or carboxylic acid, or esterification to create prodrug candidates . This compound is part of a class of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives that have demonstrated notable biological activity in scientific research. Studies on structurally related analogs have shown that these compounds can exhibit antiviral properties by acting as interferon inducers, which stimulate the body's innate immune response against viral infections . The specific structural features of this compound, particularly the bromine substitution and the functionalized side chain, are crucial for optimizing the antiviral potency and selectivity of this compound class while potentially mitigating toxicity concerns associated with earlier lead compounds . Researchers are exploring these derivatives against various virus strains, including herpes simplex virus (HSV), vaccinia virus, and feline coronavirus, making this compound a valuable template for developing novel antiviral agents . Beyond its direct antiviral applications, this compound serves as a key intermediate in the regioselective synthesis of 6-substituted pyrimidinone derivatives . The bromine atom facilitates further elaboration of the pyrimidine core through lithiation-substitution sequences, enabling the introduction of various alkyl, aryl, and functionalized chains at specific positions on the heterocyclic ring system. This synthetic utility makes the compound particularly valuable for structure-activity relationship (SAR) studies in drug discovery programs focused on heterocyclic compounds. Handling and Storage: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use. Store in a cool, dark, and dry environment, sealed under inert conditions to maintain stability .

Properties

Molecular Formula

C5H6BrN3O

Molecular Weight

204.02g/mol

IUPAC Name

(2-amino-5-bromopyrimidin-4-yl)methanol

InChI

InChI=1S/C5H6BrN3O/c6-3-1-8-5(7)9-4(3)2-10/h1,10H,2H2,(H2,7,8,9)

InChI Key

QXWALVJLIVUEKN-UHFFFAOYSA-N

SMILES

C1=C(C(=NC(=N1)N)CO)Br

Canonical SMILES

C1=C(C(=NC(=N1)N)CO)Br

Origin of Product

United States

Comparison with Similar Compounds

2-Amino-5-bromo-6-methyl-4-pyrimidinol

Key Structural Differences :

  • 4-Position Substituent : A hydroxyl (-OH) group replaces the hydroxymethyl (-CH₂OH) group.
  • 6-Position Substituent : Contains a methyl (-CH₃) group absent in the target compound.

Research Findings: A quantum chemical study compared this compound with 2-amino-4-methoxy-6-methylpyrimidine, revealing that bromination at the 5-position enhances electrophilicity, making it more reactive in hydrogen-bonding interactions.

Methyl 2-Amino-5-bromopyrimidine-4-carboxylate

Key Structural Differences :

  • 4-Position Substituent : A methyl ester (-COOCH₃) replaces the hydroxymethyl (-CH₂OH) group.
  • Molecular Weight : Higher (232.03 g/mol) due to the ester moiety .

Functional Implications: The ester group increases lipophilicity, enhancing membrane permeability in biological systems. This contrasts with the polar hydroxymethyl group in the target compound, which may favor aqueous solubility.

Agrochemical Pyrimidine Derivatives

Examples from include bromacil and ethirimol, which share a bromine or alkylamino group but differ in substitution patterns:

Compound Substituents (Positions) Key Application
Bromacil 5-Bromo, 6-methyl, 3-(1-methylpropyl) Herbicide
Ethirimol 5-Butyl, 2-(ethylamino), 6-methyl Fungicide
Target Compound 2-Amino, 5-bromo, 4-hydroxymethyl Likely intermediate

Comparison Insights :

  • The target compound lacks the bulky alkyl chains (e.g., butyl or methylpropyl) seen in bromacil and ethirimol, which are critical for pesticidal activity.

Data Tables

Table 1. Molecular Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
(2-Amino-5-bromo-4-pyrimidinyl)methanol C₅H₆BrN₃O 204.03 4-CH₂OH, 2-NH₂, 5-Br
2-Amino-5-bromo-6-methyl-4-pyrimidinol C₅H₅BrN₃O 205.02 4-OH, 6-CH₃, 5-Br
Methyl 2-amino-5-bromopyrimidine-4-carboxylate C₆H₆BrN₃O₂ 232.03 4-COOCH₃, 2-NH₂, 5-Br

Table 2. Functional and Application Differences

Compound Reactivity Profile Potential Applications
This compound High polarity, hydrogen-bond donor Pharmaceutical intermediates
Bromacil Lipophilic, radical stabilization Herbicide
Methyl 2-amino-5-bromopyrimidine-4-carboxylate Ester hydrolysis Synthetic building block

Preparation Methods

Brominating Agents and Reaction Conditions

Direct bromination of the pyrimidine ring at position 5 is a straightforward approach. Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and copper(II) bromide (CuBr₂). In a protocol analogous to the bromination of 2-amino-1,3,4-thiadiazole, (2-Amino-4-pyrimidinyl)methanol is dissolved in an acidic medium (e.g., acetic acid or HCl) and treated with Br₂ at 15–30°C. The reaction typically achieves 70–85% yield, though excess bromine may lead to di-substitution.

Optimization Parameters :

  • Solvent : Acetic acid enhances protonation of the pyrimidine ring, facilitating electrophilic attack.

  • Temperature : Subambient conditions (15–20°C) minimize side reactions.

  • Stoichiometry : A 1:1 molar ratio of substrate to Br₂ ensures mono-bromination.

Regioselectivity Challenges

Bromination at position 5 is favored due to the electron-donating amino group at position 2, which activates the para position. However, competing bromination at position 6 can occur if steric or electronic factors are misbalanced. Computational studies suggest that the hydroxymethyl group at position 4 slightly deactivates position 6 via inductive effects, improving regioselectivity.

Ring-Closure Synthesis from Acyclic Precursors

Cyclocondensation Strategies

The pyrimidine ring can be constructed from acyclic precursors such as β-keto esters or amidines. For example, condensation of 2-aminomalonamide with bromoacetylene derivatives under basic conditions yields the target compound. This method, however, requires stringent control of reaction pH (8–9) and temperature (80–100°C) to prevent ring-opening.

Representative Reaction Pathway :

2-Aminomalonamide + 5-Bromo-2-propyn-1-olNaOEt, EtOH(2-Amino-5-bromo-4-pyrimidinyl)methanol\text{2-Aminomalonamide + 5-Bromo-2-propyn-1-ol} \xrightarrow{\text{NaOEt, EtOH}} \text{this compound}

Yield: 65–72%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclocondensation, reducing reaction times from 12 hours to 30 minutes. A study employing N,N-dimethylformamide (DMF) as a polar aprotic solvent achieved 88% yield at 150°C, though scalability remains a concern due to specialized equipment requirements.

Hydroxymethylation of 2-Amino-5-bromo-4-pyrimidinecarbaldehyde

Reduction of Aldehyde Intermediates

The aldehyde intermediate, 2-Amino-5-bromo-4-pyrimidinecarbaldehyde, is reduced to the corresponding methanol derivative using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ in methanol at 0°C provides a safer alternative to LiAlH₄, with yields exceeding 90%.

Mechanistic Insight :
The reduction proceeds via nucleophilic attack of hydride on the carbonyl carbon, followed by protonation. Steric hindrance from the bromine atom minimally affects reactivity due to the planar geometry of the pyrimidine ring.

Catalytic Transfer Hydrogenation

Palladium-on-carbon (Pd/C) catalyzed transfer hydrogenation using ammonium formate as a hydrogen donor offers a heterogeneous alternative. This method avoids extreme temperatures and achieves 85% yield under refluxing ethanol.

Industrial-Scale Production and Challenges

Solvent Recovery and Waste Management

The use of aprotic solvents like DMAC necessitates distillation-based recovery systems to meet environmental regulations. Patent CN110746345B highlights the economic viability of solvent recycling in multi-step syntheses.

Hazard Mitigation

Reactions involving bromine or pyrophoric reagents (e.g., NaH) require inert atmospheres and specialized equipment. Continuous-flow systems have been proposed to enhance safety and yield consistency.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Bromination70–8595HighModerate
Ring-Closure65–7290MediumLow
Hydroxymethylation85–9098HighHigh
Palladium-Catalyzed75–8097LowHigh

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